2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol
Overview
Description
2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-methoxy-4-methylquinazoline with 4-methoxyphenylpyrimidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the quinazoline or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different pharmacological properties.
Scientific Research Applications
2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways within the body. This compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of poly (ADP-ribose) synthetase, which plays a role in DNA repair and cell survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinazolin-4-ol
- 4-Hydroxy-2-quinolone
- Quinolinyl-pyrazoles
Uniqueness
Compared to similar compounds, 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4-ol exhibits unique structural features and biological activities. Its combination of quinazoline and pyrimidine rings, along with specific functional groups, contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-12-16-10-15(29-3)8-9-17(16)23-20(22-12)26-21-24-18(11-19(27)25-21)13-4-6-14(28-2)7-5-13/h4-11H,1-3H3,(H2,22,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJLYYHLYVPKKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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